Cas no 1643526-99-1 (9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-)

9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-, is a polycyclic aromatic compound featuring a carbazole core substituted with a biphenyl group at the 3-position. This structure imparts unique electronic and photophysical properties, making it valuable in organic electronics, such as OLEDs and photovoltaic materials. The extended π-conjugation enhances charge transport characteristics, while the rigid carbazole framework contributes to thermal and chemical stability. Its synthesis allows for further functionalization, enabling tailored applications in optoelectronic devices. The compound's high purity and well-defined structure ensure consistent performance in research and industrial settings, supporting advancements in material science and device engineering.
9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- structure
1643526-99-1 structure
Product name:9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-
CAS No:1643526-99-1
MF:C24H17N
MW:319.398485898972
CID:4734391
PubChem ID:126657789

9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-
    • G72501
    • 1643526-99-1
    • SCHEMBL18595766
    • 3-(biphenyl-3-yl)-9H-carbazole
    • 3-([1,1'-Biphenyl]-3-yl)-9H-carbazole
    • 3-[1,1'-Biphenyl]-3-YL-9H-carbazole
    • Inchi: 1S/C24H17N/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)20-13-14-24-22(16-20)21-11-4-5-12-23(21)25-24/h1-16,25H
    • InChI Key: LBCQASKYIUIWKB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2=C1C=CC(C1C=CC=C(C3=CC=CC=C3)C=1)=C2

Computed Properties

  • Exact Mass: 319.136099547g/mol
  • Monoisotopic Mass: 319.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 15.8Ų

9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P021NMU-250mg
3-([1,1'-Biphenyl]-3-yl)-9H-carbazole
1643526-99-1 98%
250mg
$33.00 2024-06-19
1PlusChem
1P021NMU-1g
3-([1,1'-Biphenyl]-3-yl)-9H-carbazole
1643526-99-1 98%
1g
$55.00 2024-06-19
1PlusChem
1P021NMU-5g
3-([1,1'-Biphenyl]-3-yl)-9H-carbazole
1643526-99-1 98%
5g
$149.00 2024-06-19

Additional information on 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-

9H-Carbazole, 3-[1,1'-biphenyl]-3-yl-

The compound 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- (CAS No. 1643526-99-1) is a highly specialized organic material with significant potential in various scientific and industrial applications. This compound belongs to the class of carbazole derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of a carbazole core (a bicyclic structure comprising a benzene ring fused to an indole moiety) substituted with a biphenyl group at the 3-position. This substitution pattern not only enhances the compound's stability but also introduces new electronic and optical properties that make it highly desirable for advanced materials research.

Recent studies have highlighted the importance of carbazole derivatives in the field of organic electronics. For instance, researchers have demonstrated that 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- exhibits excellent charge transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The biphenyl substituent plays a crucial role in modulating the electronic characteristics of the molecule by introducing additional conjugation and enhancing the overall stability of the material.

In addition to its electronic properties, 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- has shown potential in the field of photovoltaics. Recent experiments have revealed that this compound can act as an efficient electron donor in bulk heterojunction solar cells. Its ability to absorb visible light and transfer electrons to acceptor materials makes it a valuable component in next-generation solar cell technologies. Furthermore, the compound's stability under ambient conditions ensures its suitability for long-term device operation.

The synthesis of 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- involves a multi-step process that typically begins with the preparation of the carbazole core. This is followed by substitution reactions to introduce the biphenyl group at the desired position. Researchers have optimized these synthesis routes to achieve high yields and purity levels, which are critical for applications requiring precise material properties.

One of the most exciting developments involving 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- is its use in bio-related applications. Scientists have explored its potential as a fluorescent probe for sensing various analytes in biological systems. The compound's inherent fluorescence properties allow it to act as a sensitive detector for ions such as metal cations or anions in aqueous solutions. This capability opens up new possibilities in analytical chemistry and biomedical diagnostics.

Moreover, carbazole derivatives like 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- are being investigated for their role in drug delivery systems. The molecule's structure provides opportunities for functionalization with bioactive agents or targeting moieties. Preliminary studies suggest that these functionalized derivatives could enhance drug solubility and bioavailability while minimizing side effects.

In conclusion, 9H-Carbazole, 3-[1,1'-biphenyl]-3-yl- (CAS No. 1643526-99-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique electronic properties, stability under ambient conditions, and potential for functionalization make it an invaluable tool for researchers in organic electronics, photovoltaics, sensing technologies, and drug delivery systems. As ongoing studies continue to uncover new uses for this compound, its significance in both academic research and industrial applications is expected to grow significantly.

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